6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole
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Overview
Description
6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole is a heterocyclic compound that features a unique structure combining an imidazo[2,1-b]thiazole core with a piperazine and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone intermediates to form the imidazo[2,1-b]thiazole core. The piperazine and methoxyphenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities and biological activities.
Imidazole derivatives: Compounds such as benzimidazole and imidazo[1,2-a]pyridine are structurally related and exhibit similar pharmacological properties.
Uniqueness
6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Biological Activity
6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its effects on various biological systems, including anticancer, antimicrobial, and enzyme inhibition activities.
- Molecular Formula : C19H22N4O5S
- Molecular Weight : 418.47 g/mol
- CAS Number : 681260-16-2
Biological Activity Overview
The biological activity of this compound is primarily attributed to the thiazole and imidazole moieties, which are known for their diverse pharmacological properties.
Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. The presence of the methoxy group on the phenyl ring enhances the cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of imidazo[2,1-b]thiazole can inhibit cancer cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 9 | A431 (skin cancer) | <10 | |
Compound 13 | Jurkat (leukemia) | <5 | |
Compound 10 | U251 (glioblastoma) | <15 |
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial effects. Thiazole derivatives are known to exhibit a broad spectrum of activity against bacterial and fungal strains. For example, certain derivatives showed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Table 2: Antimicrobial Activity Against Various Strains
Enzyme Inhibition
The compound's ability to inhibit carbonic anhydrase (CA) enzymes has been explored, particularly hCA II, which is implicated in various diseases including cancer. Studies have shown that certain imidazo[2,1-b]thiazole derivatives selectively inhibit hCA II with inhibition constants in the micromolar range, suggesting potential therapeutic applications in conditions where CA is overexpressed .
Table 3: Carbonic Anhydrase Inhibition Potency
Compound | Isoform | Ki (µM) |
---|---|---|
Compound A | hCA II | 57.7 |
Compound B | hCA IX | >100 |
Compound C | hCA I | >100 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring and thiazole moiety significantly affect biological activity. Electron-donating groups like methoxy enhance activity while electron-withdrawing groups can diminish it. The positioning of these groups is crucial for maximizing therapeutic efficacy .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antitumor Efficacy : In a study involving human melanoma cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Antimicrobial Testing : A series of tests against clinical isolates demonstrated that derivatives of this compound could outperform traditional antibiotics against resistant strains.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-14-4-2-13(3-5-14)16-15(12-20-8-6-18-7-9-20)21-10-11-23-17(21)19-16/h2-5,10-11,18H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUFPBDOAONMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN4CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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